9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol
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Overview
Description
9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol is a chemical compound that belongs to the class of thioxanthenes. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly in the development of antipsychotic drugs. The presence of the trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol typically involves the following steps:
Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a biphenyl derivative, in the presence of a sulfur source.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions.
Allylation: The allyl group can be introduced via an allylation reaction using allyl bromide or allyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxanthene core to its corresponding dihydro derivative.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thioxanthenes depending on the nucleophile used.
Scientific Research Applications
9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the field of antipsychotic drugs.
Industry: Utilized in the development of materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting enzyme activity or receptor binding. The thioxanthene core can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
9-Allyl-2-(trifluoromethyl)-9H-thioxanthene: Lacks the hydroxyl group, which may affect its solubility and reactivity.
9-Allyl-2-(methyl)-9H-thioxanthen-9-ol: Contains a methyl group instead of a trifluoromethyl group, which may reduce its lipophilicity and metabolic stability.
9-Allyl-2-(trifluoromethyl)-9H-xanthene-9-ol: Contains an oxygen atom instead of sulfur, which may alter its chemical and biological properties.
Uniqueness
9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol is unique due to the presence of both the trifluoromethyl group and the thioxanthene core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
9-prop-2-enyl-2-(trifluoromethyl)thioxanthen-9-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3OS/c1-2-9-16(21)12-5-3-4-6-14(12)22-15-8-7-11(10-13(15)16)17(18,19)20/h2-8,10,21H,1,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJYSPKYXOWJHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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